Benzeneacetonitrile, alpha-[[[(1,1-dimethylethoxy)carbonyl]oxy]imino]- Benzeneacetonitrile, alpha-[[[(1,1-dimethylethoxy)carbonyl]oxy]imino]-
Brand Name: Vulcanchem
CAS No.: 58632-95-4
VCID: VC0108109
InChI: InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+
SMILES: CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Molecular Formula: C₁₃H₁₄N₂O₃
Molecular Weight: 246.26 g/mol

Benzeneacetonitrile, alpha-[[[(1,1-dimethylethoxy)carbonyl]oxy]imino]-

CAS No.: 58632-95-4

Reference Standards

VCID: VC0108109

Molecular Formula: C₁₃H₁₄N₂O₃

Molecular Weight: 246.26 g/mol

Benzeneacetonitrile, alpha-[[[(1,1-dimethylethoxy)carbonyl]oxy]imino]- - 58632-95-4

CAS No. 58632-95-4
Product Name Benzeneacetonitrile, alpha-[[[(1,1-dimethylethoxy)carbonyl]oxy]imino]-
Molecular Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol
IUPAC Name tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate
Standard InChI InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+
Standard InChIKey QQWYQAQQADNEIC-RVDMUPIBSA-N
Isomeric SMILES CC(C)(C)OC(=O)O/N=C(\C#N)/C1=CC=CC=C1
SMILES CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Synonyms 2-(tert.-Butoxycarbonyloxyimino)phenylacetonitrile; Boc-ON; NSC 328381; α-[[[(1,1-Dimethylethoxy)carbonyl]oxy]imino]benzeneacetonitrile;
PubChem Compound 5365066
Last Modified Nov 11 2021
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